3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one
Description
Properties
IUPAC Name |
spiro[3H-chromene-2,3'-pyrrolidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-10-7-12(5-6-13-8-12)15-11-4-2-1-3-9(10)11/h1-4,13H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHOGSOCPPWOJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC(=O)C3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one typically involves the reaction of a chromanone derivative with a pyrrolidine derivative under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the chromanone, followed by the addition of the pyrrolidine derivative to form the spiro compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of the reaction progress.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,4-Dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its reduced forms using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. This is often achieved using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry: 3,4-Dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules that are useful in various chemical reactions and processes.
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine: The compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising candidate for the development of new pharmaceuticals.
Industry: In the industrial sector, 3,4-Dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the creation of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 3,4-Dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Similar Spiro Compounds
Structural Variations and Physicochemical Properties
Spiro compounds are defined by their fused bicyclic systems, where two rings share a single atom. Below is a comparative analysis of key structural analogs:
Table 1: Structural and Functional Comparison of Spiro Compounds
Key Observations:
- Ring Size and Conformation: The pyrrolidine ring (5-membered) in the target compound provides a balance of rigidity and flexibility, influencing receptor binding . In contrast, piperidine (6-membered) analogs (e.g., 3,4-dihydrospiro[1-benzopyran-2,4'-piperidin]-4-ol) may exhibit altered solubility due to increased hydrophobicity .
Substituent Effects :
Biological Activity
3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C13H13NO2
- Molecular Weight: 217.25 g/mol
- CAS Number: 199105-26-5
The compound features a spirocyclic structure, which is known to influence its biological activity by affecting interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells. For instance, in vitro assays demonstrated that it significantly inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
The proposed mechanisms underlying the anticancer effects include:
- Induction of Apoptosis: The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Migration: Studies suggest that it may inhibit the migration and invasion of cancer cells, potentially reducing metastasis.
Sigma Receptor Interaction
The compound has also been evaluated for its interaction with sigma receptors (σ receptors), which are implicated in various neurological disorders and cancers. It has been found to exhibit affinity for σ1 receptors, which may contribute to its neuroprotective effects as well as its anticancer properties .
Study 1: Anticancer Activity Assessment
A study conducted on the efficacy of this compound in human breast cancer cell lines revealed:
- Cell Lines Tested: MCF-7 and MDA-MB-231.
- Results: The compound showed a dose-dependent decrease in cell viability with IC50 values of 10 µM for MCF-7 and 15 µM for MDA-MB-231 cells.
Study 2: Neuroprotective Effects
In another study focused on neuroprotection, the compound demonstrated significant protective effects against oxidative stress-induced neuronal cell death. It was found to reduce reactive oxygen species (ROS) levels and enhance cell survival rates by up to 40% compared to control groups .
Data Table: Summary of Biological Activities
| Activity Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 10 | Induction of apoptosis |
| Anticancer | MDA-MB-231 | 15 | Inhibition of migration |
| Neuroprotection | Neuronal Cells | N/A | Reduction of ROS |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step pathways, such as cyclization reactions using Lewis acids (e.g., TiCl₄) to form the spirocyclic core, followed by purification via column chromatography. Reaction parameters like solvent polarity (e.g., THF vs. toluene), temperature (reflux vs. microwave-assisted heating), and catalyst choice significantly impact yield and purity. For example, tert-butyl-protected derivatives require Boc deprotection under acidic conditions (e.g., HCl/dioxane) to generate the free amine intermediate .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?
- Methodological Answer : Structural elucidation relies on a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For instance, ¹H NMR can resolve diastereotopic protons in the pyrrolidine ring, while X-ray crystallography confirms the spirocyclic geometry. Computational tools (e.g., DFT) may supplement experimental data to analyze steric and electronic effects .
| Key Structural Properties | Techniques |
|---|---|
| Spirocyclic conformation | X-ray crystallography |
| Diastereotopic protons | ¹H NMR (500 MHz) |
| Molecular weight verification | HRMS (ESI⁺) |
Q. What preliminary biological activities have been reported for this compound, and what assays are used to evaluate its mechanisms?
- Methodological Answer : Preliminary studies suggest interactions with enzymes or receptors involved in inflammation or cancer pathways. Biochemical assays (e.g., kinase inhibition) and molecular docking simulations are used to predict binding affinities. For example, tert-butyl derivatives showed moderate activity in COX-2 inhibition assays, requiring IC₅₀ determination via fluorescence-based enzymatic assays .
Advanced Research Questions
Q. How do substituents on the benzopyran or pyrrolidine rings influence the compound's bioactivity, and what strategies optimize structure-activity relationships (SAR)?
- Methodological Answer : Substituent effects are studied via systematic derivatization. For example:
- Electron-withdrawing groups (e.g., nitro at position 6) enhance electrophilicity, improving kinase inhibition.
- Bulky tert-butyl groups improve metabolic stability but reduce solubility.
SAR optimization involves parallel synthesis (e.g., Suzuki coupling for aryl substitutions) followed by high-throughput screening .
Q. What computational approaches are used to predict the compound's pharmacokinetic properties and target interactions?
- Methodological Answer : Molecular dynamics (MD) simulations and QSAR models predict logP, bioavailability, and binding modes. For instance, docking studies with CYP450 isoforms assess metabolic stability, while ADMET predictors evaluate toxicity risks. Free-energy perturbation (FEP) calculations refine binding affinity predictions for specific targets (e.g., serotonin receptors) .
Q. How can conflicting data on reaction yields or bioactivity be resolved in spirocyclic compound research?
- Methodological Answer : Contradictions often arise from variations in reaction conditions or assay protocols. To address this:
- Reproduce experiments under standardized conditions (e.g., inert atmosphere for moisture-sensitive steps).
- Validate bioactivity using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays).
- Apply statistical tools (e.g., ANOVA) to identify significant variables .
Data Analysis and Validation
Q. What strategies ensure reproducibility in synthesizing and characterizing spirocyclic derivatives?
- Methodological Answer :
- Synthesis : Use controlled anhydrous conditions and in-situ monitoring (e.g., TLC or FTIR) for key intermediates.
- Characterization : Cross-validate spectral data with computational predictions (e.g., comparing experimental and calculated NMR chemical shifts).
- Purity : Employ HPLC with dual detection (UV/ELSD) to confirm ≥95% purity, critical for biological studies .
Q. How are stereochemical outcomes controlled during spirocyclic ring formation?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
